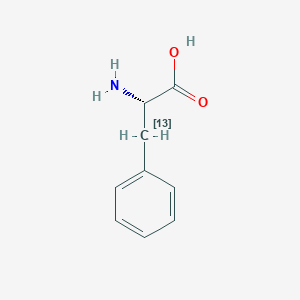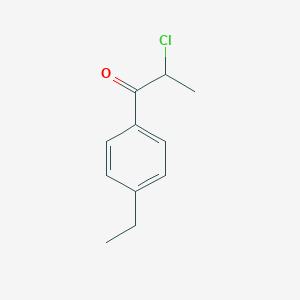
2-Chloro-1-(4-ethyl-phenyl)-propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Chloro-1-(4-ethyl-phenyl)-propan-1-one” is a chemical compound with the molecular formula C10H11ClO. It has a molecular weight of 182.65 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “2-Chloro-1-(4-ethyl-phenyl)-propan-1-one” can be represented by the InChI string: 1S/C10H11ClO/c1-2-8-3-5-9(6-4-8)10(12)7-11/h3-6H,2,7H2,1H3 . This indicates the presence of a chlorine atom, an ethyl group, and a phenyl group in the molecule .
Physical And Chemical Properties Analysis
“2-Chloro-1-(4-ethyl-phenyl)-propan-1-one” is a solid substance . Its molecular weight is 182.65 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I retrieved.
Wissenschaftliche Forschungsanwendungen
Spectroscopic Characterization and Crystal Structures
Research on cathinone derivatives, including compounds structurally related to 2-Chloro-1-(4-ethyl-phenyl)-propan-1-one, highlights the utility of spectroscopic methods (NMR, IR, GC-MS, LC-MS) and X-ray crystallography for chemical characterization. These techniques are crucial for identifying and confirming the purity and structural integrity of such compounds in forensic toxicology and pharmaceutical research (Kuś, Kusz, Książek, Pieprzyca, & Rojkiewicz, 2016).
Bioreduction Processes
Studies on the bioreduction of related chlorinated compounds by baker’s yeast (Saccharomyces cerevisiae) under various conditions demonstrate the potential for using biocatalysis in the synthesis of pharmaceutical intermediates. This research sheds light on optimizing reaction conditions for enantiomeric excess and yield, relevant for the production of chiral alcohols used in antidepressant drugs (Siqueira Filho, Rodrigues, & Moran, 2001).
Asymmetric Synthesis
The asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase with high enantioselectivity is a pivotal research area. This process utilizes microbial reductases for the conversion of related chlorinated ketones to chiral alcohols, highlighting the importance of enzymatic catalysis in producing optically active pharmaceutical ingredients (Choi, Choi, Kim, Uhm, & Kim, 2010).
Antimicrobial and Anti-inflammatory Applications
Compounds derived from 2-Chloro-1-(4-ethyl-phenyl)-propan-1-one have been synthesized and evaluated for their anti-inflammatory, analgesic, and antimicrobial activities. Research in this area is significant for the development of new therapeutic agents with potential applications in treating infections and inflammatory conditions (Husain, Sarafroz, & Ahuja, 2008).
Synthesis and Characterization of Novel Compounds
The synthesis and characterization of novel compounds, including chalcone derivatives, from 2-Chloro-1-(4-ethyl-phenyl)-propan-1-one, have implications for materials science and drug discovery. These studies contribute to the understanding of structure-activity relationships and the development of compounds with specific optical and biological properties (Salian, Narayana, Sarojini, Mahesh, Byrappa, & Kumar, 2018).
Eigenschaften
IUPAC Name |
2-chloro-1-(4-ethylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO/c1-3-9-4-6-10(7-5-9)11(13)8(2)12/h4-8H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJOMMTNAQBVVDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C(C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30391534 |
Source


|
| Record name | 2-Chloro-1-(4-ethyl-phenyl)-propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(4-ethylphenyl)propan-1-one | |
CAS RN |
132560-66-8 |
Source


|
| Record name | 2-Chloro-1-(4-ethyl-phenyl)-propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

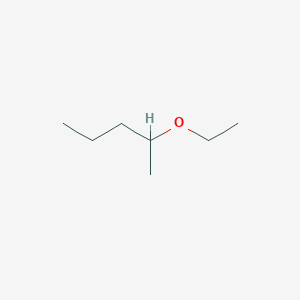
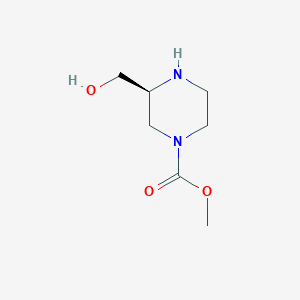
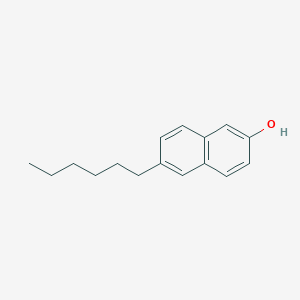
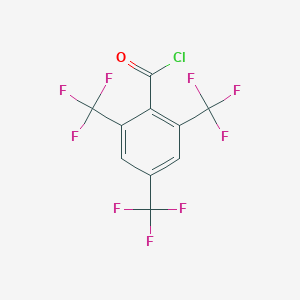
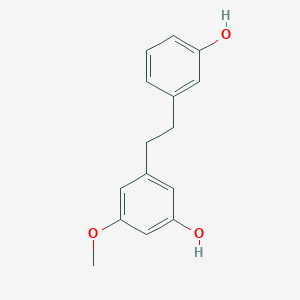
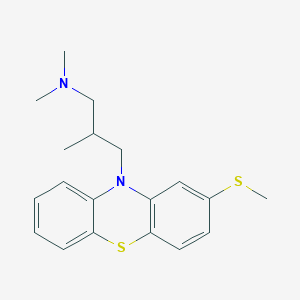
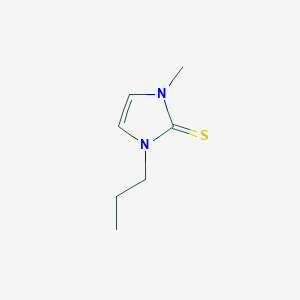
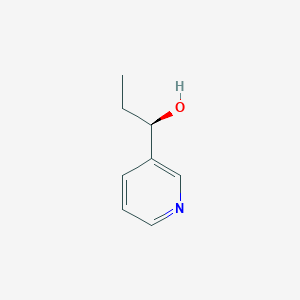
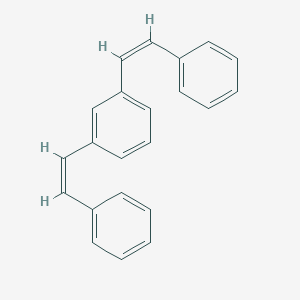
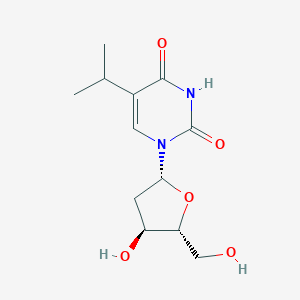
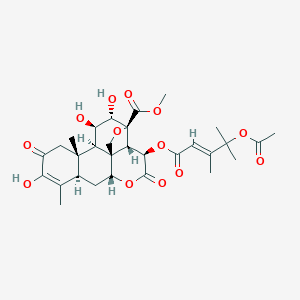
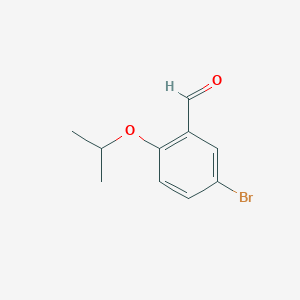
![(1R,2R,3R,6R,8S,12R,13S,14R,15R,16S,17R)-2,3,12,15,16-Pentahydroxy-9,13,17-trimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-4,11-dione](/img/structure/B162267.png)
